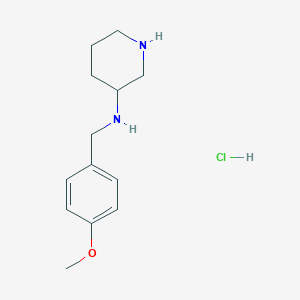

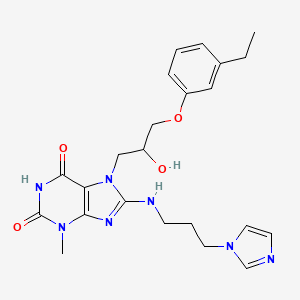

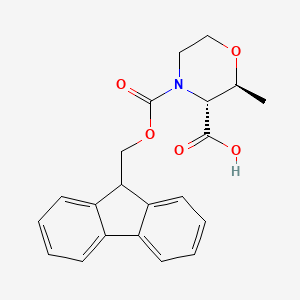

![molecular formula C12H10ClN3O2 B2832169 6-Chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid CAS No. 1535166-67-6](/img/structure/B2832169.png)

6-Chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid” is a chemical compound. It is related to 2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid, which has a molecular weight of 229.24 . The compound is typically 95% pure .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Bromo-6-methylpyridine, a bromopyridine derivative, is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . Additionally, 2-Amino-6-methylpyridine can be used as an electron donor and reacts with various π-acceptors to form a solid charge transfer molecule .Molecular Structure Analysis

The InChI code for the related compound 2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid is 1S/C12H11N3O2/c1-8-4-5-9(7-14-8)15-11-10(12(16)17)3-2-6-13-11/h2-7H,1H3,(H,13,15)(H,16,17) . This provides a detailed representation of the molecule’s structure.Chemical Reactions Analysis

The compound may participate in various chemical reactions. For example, 2-Amino-6-methylpyridine can react with π-acceptors to form a solid charge transfer molecule . Additionally, the protodeboronation of pinacol boronic esters has been reported, which could be relevant if the compound contains boronic ester groups .Physical And Chemical Properties Analysis

The related compound 2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid has a molecular weight of 229.24 . It is typically 95% pure and is stored under -20C in an inert atmosphere .科学的研究の応用

Anticancer Research

The compound's derivatives have been explored for their potential as anticancer agents. In particular, research has focused on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have demonstrated effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating their potential utility in anticancer strategies (C. Temple et al., 1983).

Coordination Chemistry

Derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine, have been used as ligands in coordination chemistry, showing advantages and disadvantages compared to terpyridines. These compounds have been highlighted for their application in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions, showcasing the versatility of pyridine derivatives in material science and sensor technology (M. Halcrow, 2005).

Biochemical and Pharmaceutical Manufacturing

The synthesis and extraction studies of pyridine-3-carboxylic acid derivatives have shown their importance in food, pharmaceutical, and biochemical industries. For instance, pyridine-3-carboxylic acid has been extracted using 1-dioctylphosphoryloctane (TOPO) with different diluents, demonstrating the compound's relevance in enhancing production processes through enzymatic conversion and reactive extraction from dilute fermentation broths (Sushil Kumar & B. V. Babu, 2009).

Synthesis of Substituted Pyridines

Research into the displacement of a methylsulfinyl group from the pyridine ring has led to the development of 2-aminopyridines with various polar 6-substituents. This work underscores the compound's utility in synthesizing a wide range of substituted pyridines, further highlighting its versatility in organic synthesis and potential pharmaceutical applications (S. Teague, 2008).

特性

IUPAC Name |

6-chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-7-2-3-8(6-14-7)15-11-9(12(17)18)4-5-10(13)16-11/h2-6H,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMJIDFCFYVDCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)NC2=C(C=CC(=N2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

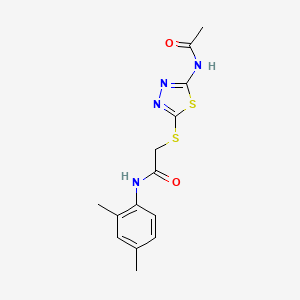

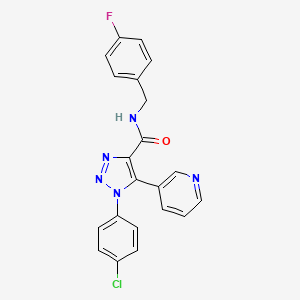

![3-phenyl-2-(1H-1,2,4-triazol-3-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2832089.png)

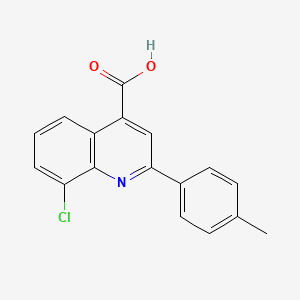

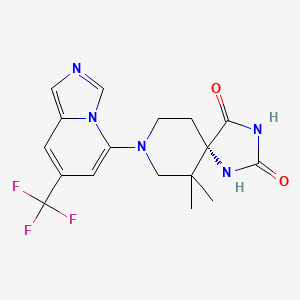

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2832097.png)

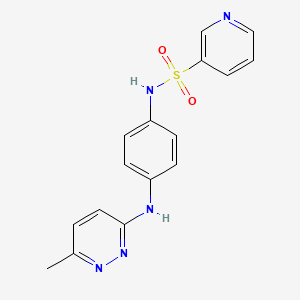

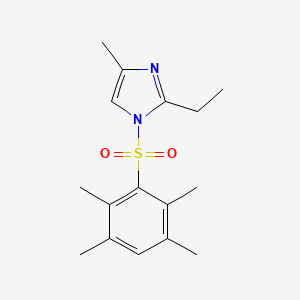

![methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832100.png)

![6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2832103.png)

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B2832106.png)